tiazóis trissubstituídos
2,4,5-Substituted Thiazoles are a class of heterocyclic compounds featuring a five-membered ring with sulfur and nitrogen atoms. These compounds exhibit diverse chemical properties due to their structural flexibility and substitution patterns, making them versatile in various applications. Typically, these thiazoles incorporate substituents at the 2, 4, and 5 positions, which can include alkyl groups, halides, alkoxy groups, or other functional groups.
These compounds are of significant interest in medicinal chemistry due to their potential as pharmacological agents. For instance, they have shown activity in treating diseases such as cancer, HIV, and diabetes. Additionally, 2,4,5-substituted thiazoles find applications in agriculture as herbicides and fungicides, leveraging their unique structural features for effective pest control.
Their synthetic accessibility through various methodologies—such as condensation reactions, Friedel-Crafts acylation, and Sonogashira coupling—enables the development of a wide range of derivatives with tailored properties. These thiazoles are also valuable in materials science, where they can be used to develop sensors, electroactive polymers, and optoelectronic devices.
In summary, 2,4,5-substituted thiazoles represent a promising class of compounds with broad applications across multiple scientific disciplines due to their structural diversity and functional versatility.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
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Methyl 2,4-diphenyl-5-thiazoleacetate | 23821-92-3 | C18H15NO2S |
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(2,4-dibromothiazol-5-yl)methanol | 170232-68-5 | C4H3Br2NOS |
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2,4-Dichloro-5-thiazolemethanol | 170232-69-6 | C4H3Cl2NOS |
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2-methyl-4,5-diphenyl-1,3-thiazole | 3755-83-7 | C16H13NS |
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4-(3-Chloro-4-Methylphenyl)-5-Methyl-1,3-Thiazol-2-Amine | 175278-40-7 | C11H11ClN2S |
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N-(5-Bromo-4-methyl-2-thiazolyl)guanidine | 175136-87-5 | C5H7BrN4S |
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2,4-dichloro-5-(difluoromethyl)-1,3-thiazole | 105315-43-3 | C4HCl2F2NS |
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4-Chloro-5-(difluoromethyl)-2-fluorothiazole | 105315-45-5 | C4HClF3NS |
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Methyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate | 175136-29-5 | C13H13NO2S |
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5-Bromo-4-(trifluoromethyl)thiazol-2-amine | 136411-21-7 | C4H2BrF3N2S |
Literatura Relacionada
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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